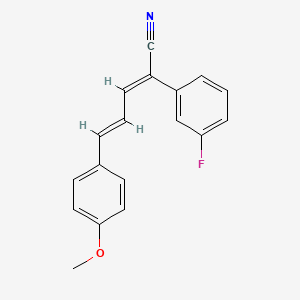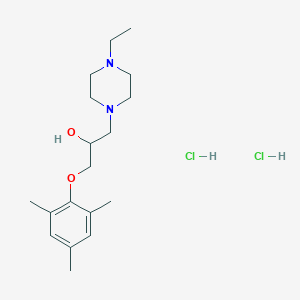
1-(4-ethyl-1-piperazinyl)-3-(mesityloxy)-2-propanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethyl-1-piperazinyl)-3-(mesityloxy)-2-propanol dihydrochloride, commonly known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPP is a selective inhibitor of protein kinase C (PKC), an enzyme that regulates various cellular functions, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
MPP exerts its effects by selectively inhibiting 1-(4-ethyl-1-piperazinyl)-3-(mesityloxy)-2-propanol dihydrochloride, an enzyme that plays a crucial role in various cellular signaling pathways. This compound is involved in the regulation of cell growth, differentiation, and apoptosis, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. By inhibiting this compound, MPP can modulate these cellular processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
MPP has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the reduction of oxidative stress. MPP has also been found to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
MPP has several advantages for lab experiments, including its high selectivity for 1-(4-ethyl-1-piperazinyl)-3-(mesityloxy)-2-propanol dihydrochloride and its ability to modulate various cellular processes. However, MPP also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for MPP research, including its potential use as a therapeutic agent for cancer, neurodegenerative disorders, and cardiovascular disease. Further research is needed to determine the optimal dosage and administration of MPP and to investigate its potential side effects. Additionally, the development of novel MPP analogs with improved selectivity and efficacy could provide new opportunities for therapeutic intervention.
Méthodes De Synthèse
MPP can be synthesized using a multi-step process that involves the reaction of mesityl oxide with 1-(4-ethyl-1-piperazinyl)propan-2-ol in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The purity and yield of MPP can be improved by using various purification techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
MPP has been extensively studied for its potential therapeutic applications, including cancer treatment, neuroprotection, and cardiovascular disease. In cancer research, MPP has been shown to inhibit the growth and proliferation of various cancer cells, including breast, prostate, and lung cancer cells. MPP has also been found to have neuroprotective effects, including the prevention of neuronal cell death and the reduction of oxidative stress. In cardiovascular disease research, MPP has been shown to improve heart function and reduce cardiac damage following ischemia-reperfusion injury.
Propriétés
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.2ClH/c1-5-19-6-8-20(9-7-19)12-17(21)13-22-18-15(3)10-14(2)11-16(18)4;;/h10-11,17,21H,5-9,12-13H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRPQJKJKDDJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=C(C=C(C=C2C)C)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tetrahydro-2-furanylmethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5208070.png)
![N-(4-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5208071.png)
![3-(3-chlorophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5208075.png)
![N-cyclopropyl-3-{[1-(2-hydroxy-4-methoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5208092.png)
![N-cyclopropyl-3-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]propanamide](/img/structure/B5208110.png)
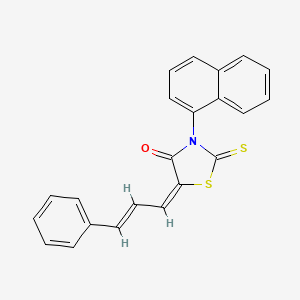
![3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5208125.png)
![methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5208151.png)
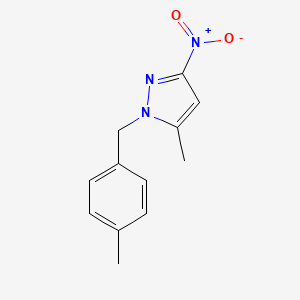
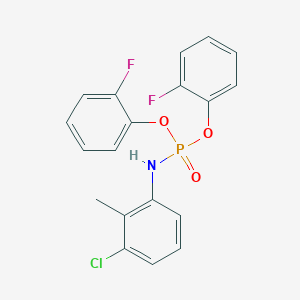
![N-butyl-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5208158.png)
![5-chloro-3-(4-chlorophenyl)-1-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5208163.png)
